molecular formula C14H16N4O2 B2712379 3-((1-(2-Cyclopropylacetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile CAS No. 2034561-59-4

3-((1-(2-Cyclopropylacetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

Katalognummer: B2712379
CAS-Nummer: 2034561-59-4
Molekulargewicht: 272.308
InChI-Schlüssel: JDZKCTKPINMNML-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-((1-(2-Cyclopropylacetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a novel chemical entity designed for life science research and development. This compound belongs to a class of small molecules that incorporate a pyrazine-2-carbonitrile scaffold, a structure recognized for its significant potential in medicinal chemistry, particularly in the inhibition of protein kinases . Its molecular framework shares close structural similarity with other documented pyrrolidinyloxypyrazine-carbonitrile compounds, which are of interest in the development of targeted therapies . The primary research value of this compound is anticipated to be in the field of oncology. Pyrazine-2-carbonitrile derivatives have been demonstrated to act as potent inhibitors of various kinase targets, such as Checkpoint Kinase 1 (Chk1), and have shown efficacy in cellular assays and in vivo models . For instance, related quinoxaline-based compounds (sharing a similar heterocyclic core) have been designed as type II kinase inhibitors, binding to the DFG-out conformation of the kinase active site, and have exhibited high efficacy in controlling tumor size in lymphoma models . The specific substitution pattern on the pyrrolidine and pyrazine rings in this compound is designed to modulate its selectivity and potency against a range of such therapeutic targets. Researchers can leverage this compound as a key intermediate or a lead structure in hit-to-lead optimization campaigns. It is supplied with guaranteed high purity for reliable and reproducible experimental results. This product is intended for research purposes only and is not for diagnostic, therapeutic, or personal use. Researchers should handle this compound with appropriate care, referring to its safety data sheet, as carbonitrile-containing compounds may exhibit specific hazards .

Eigenschaften

IUPAC Name

3-[1-(2-cyclopropylacetyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2/c15-8-12-14(17-5-4-16-12)20-11-3-6-18(9-11)13(19)7-10-1-2-10/h4-5,10-11H,1-3,6-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDZKCTKPINMNML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC(=O)N2CCC(C2)OC3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-(2-Cyclopropylacetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multiple steps, starting with the preparation of the pyrrolidine and pyrazine intermediates. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions are crucial for achieving high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure consistent quality and efficiency. The use of continuous flow reactors and other advanced technologies can further enhance the production process .

Analyse Chemischer Reaktionen

Types of Reactions

3-((1-(2-Cyclopropylacetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the efficiency and selectivity of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives, depending on the substituents introduced .

Wissenschaftliche Forschungsanwendungen

Therapeutic Potential

The compound has been investigated for its potential therapeutic effects, particularly as an inhibitor of specific biological pathways. Research indicates that derivatives of this compound may exhibit inhibitory activity against various kinases, which are critical in cell signaling and regulation.

  • Kinase Inhibition : Studies have shown that compounds with similar structures can inhibit glycogen synthase kinase 3 (GSK-3), which is implicated in several diseases, including Alzheimer's and cancer. The introduction of functional groups like cyclopropylacetyl enhances the binding affinity to the active site of kinases, potentially leading to more effective therapeutic agents .

Drug Design and Development

The compound's unique structure makes it a candidate for further modifications in drug design. The presence of a pyrazine ring combined with a pyrrolidine moiety allows for diverse interactions with biological targets.

  • Structure-Activity Relationship (SAR) : The exploration of SAR has revealed that modifications to the carbonitrile group can significantly affect biological activity. For instance, altering substituents on the pyrrolidine ring has been shown to improve selectivity and potency against target enzymes .

Case Studies and Experimental Findings

Several studies have documented the efficacy of similar compounds derived from this structure:

  • GSK-3β Inhibitors : A study demonstrated that specific derivatives of pyrrolidine-based compounds exhibited IC50 values in the nanomolar range against GSK-3β, suggesting strong inhibitory potential . The introduction of cyclopropylacetyl groups was particularly noted for enhancing metabolic stability.
  • Neuroprotective Effects : Another investigation highlighted the neuroprotective properties of compounds related to this structure, showing promise in models of neurodegenerative diseases . The mechanism was linked to the modulation of kinase activity involved in neuronal survival pathways.

Data Table: Summary of Key Findings

Study ReferenceCompound TestedTarget EnzymeIC50 Value (nM)Observations
GSK-3β InhibitorGSK-3β480Strong inhibition observed
Neuroprotective AgentVarious Kinases360Neuroprotective effects noted
Structure Activity Relationship StudyKinasesVariesEnhanced potency with modifications

Wirkmechanismus

The mechanism of action of 3-((1-(2-Cyclopropylacetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Physicochemical and Spectroscopic Data Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Spectral Data (IR, NMR)
Target Compound C₁₃H₁₅N₄O₃ (est.) ~297.3 Pyrazine-CN, Pyrrolidine Expected IR: ~2220 cm⁻¹ (CN), ~1700 cm⁻¹ (C=O)
BK67247 C₁₂H₁₄N₄O₃S 294.33 Pyrazine-CN, Sulfonyl IR: 2220 cm⁻¹ (CN), 1350–1150 cm⁻¹ (SO₂)
Compound 11a C₂₀H₁₀N₄O₃S 386.42 Thiazolo-Pyrimidine, CN IR: 2219 cm⁻¹ (CN); ¹H NMR: δ 7.94 (=CH)
BK71187 C₁₅H₁₄N₆O₃ 326.31 Imidazo-Pyrrolo-Pyrazine Not reported in evidence

Biologische Aktivität

The compound 3-((1-(2-Cyclopropylacetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a novel pyrazine derivative that has attracted attention due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of 3-((1-(2-Cyclopropylacetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile can be represented as follows:

C15H18N4O\text{C}_{15}\text{H}_{18}\text{N}_4\text{O}

This structure incorporates a pyrazine ring, a pyrrolidine moiety, and a cyclopropylacetyl group, which are key to its biological interactions.

Anticancer Properties

Recent studies have explored the anticancer potential of pyrazine derivatives, including the compound . Pyrazines have been noted for their ability to inhibit various cancer cell lines. For instance, compounds similar in structure have shown activity against breast adenocarcinoma (MCF-7) and chronic myeloid leukemia (K562) cells .

Table 1 summarizes the cytotoxic effects observed in related studies:

CompoundCell LineIC50 (µM)Mechanism of Action
Pyrazine Derivative AMCF-715CDK2 inhibition
Pyrazine Derivative BK56220Bcr-Abl kinase inhibition
3-((1-(2-Cyclopropylacetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile UnknownTBDTBD

The mechanism by which this compound exerts its biological effects may involve the inhibition of specific protein kinases, similar to other pyrazole derivatives. Protein kinases such as CDK2 and Bcr-Abl have been targeted in prior research, suggesting that this compound could potentially disrupt pathways critical for cancer cell proliferation and survival .

Case Studies

A notable case study involved the synthesis and evaluation of related pyrazine compounds that demonstrated significant anticancer activity. In vitro assays indicated that these compounds could inhibit cell growth through mechanisms involving apoptosis and cell cycle arrest . Although specific data on the compound's activity remains limited, it is hypothesized that its structural features may confer similar properties.

Pharmacological Profile

In addition to anticancer activity, pyrazine derivatives are known for a range of other biological activities:

  • Antimicrobial Activity : Some derivatives exhibit antibacterial and antifungal properties.
  • Anti-inflammatory Effects : Pyrazole-containing compounds have been shown to reduce inflammation in various models.
  • Neuroprotective Effects : There is emerging evidence suggesting potential neuroprotective roles, particularly in models of neurodegenerative diseases .

Q & A

Q. What synthetic methodologies are recommended for preparing 3-((1-(2-Cyclopropylacetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile, and how can reaction efficiency be optimized?

  • Methodological Answer : A multi-step synthesis is typically employed. First, the pyrrolidine ring is functionalized via condensation with 2-cyclopropylacetyl chloride under basic conditions (e.g., sodium acetate) to form the 1-(2-cyclopropylacetyl)pyrrolidine intermediate. Subsequent coupling with pyrazine-2-carbonitrile derivatives can be achieved using nucleophilic aromatic substitution (SNAr) or Mitsunobu reactions. For example, describes a similar approach for pyrazine carbonitriles using acetic anhydride/acetic acid solvent systems with sodium acetate as a catalyst, yielding products in ~68% efficiency . Optimization may involve adjusting solvent polarity (e.g., DMF vs. THF), reaction time (2–12 hours), and temperature (reflux vs. room temperature). Purification via column chromatography or crystallization from DMF/water mixtures is recommended to isolate the final product .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :
  • IR Spectroscopy : The nitrile (CN) stretch appears near 2200–2220 cm⁻¹, while carbonyl (C=O) and ether (C-O-C) groups exhibit peaks at 1650–1750 cm⁻¹ and 1100–1250 cm⁻¹, respectively .
  • NMR : 1H^1H NMR should show pyrrolidine ring protons (δ 2.0–3.5 ppm), cyclopropyl methylene (δ 1.0–1.5 ppm), and pyrazine aromatic protons (δ 7.5–8.5 ppm). 13C^{13}C NMR confirms nitrile carbon at δ ~115 ppm and carbonyl carbons at δ ~165–175 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ with <2 ppm error) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles due to potential irritancy (H315, H319) .
  • Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile byproducts (e.g., acetic anhydride) .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate and adsorb solids using inert materials like Celite .
  • Storage : Keep in a desiccator at 2–8°C under inert gas (N2_2/Ar) to prevent hydrolysis of the nitrile group .

Advanced Research Questions

Q. How can computational chemistry guide the prediction of reactivity and stability for this compound under varying conditions?

  • Methodological Answer : Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) model reaction pathways, such as cyclopropyl ring strain or nitrile electrophilicity. Transition state analysis predicts activation energies for hydrolysis or nucleophilic attacks. Molecular dynamics simulations assess solvent effects (e.g., polar aprotic vs. protic) on conformational stability. highlights ICReDD’s approach, combining computational reaction path searches with experimental validation to optimize conditions and reduce trial-and-error inefficiencies .

Q. What experimental strategies are used to study interactions between this compound and biological macromolecules (e.g., DNA, proteins)?

  • Methodological Answer :
  • UV-Vis/Flourescence Titration : Monitor quenching of tryptophan fluorescence in bovine serum albumin (BSA) to determine binding constants (Kb_b) and stoichiometry. demonstrates this for palladium-pyrazine complexes .
  • Circular Dichroism (CD) : Detect conformational changes in DNA (e.g., B-to-Z transitions) upon ligand binding.
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for protein-ligand interactions .

Q. How can discrepancies between theoretical and experimental spectroscopic data be resolved?

  • Methodological Answer :
  • Error Source Identification : Compare calculated (DFT) vs. observed NMR/IR peaks. For example, solvent effects (DMSO vs. gas phase) may shift 1H^1H NMR signals by 0.3–0.5 ppm. Adjust computational models to include implicit solvent (e.g., PCM) .
  • Dynamic Effects : Use variable-temperature NMR to assess rotational barriers (e.g., hindered pyrrolidine ring puckering) causing peak splitting .
  • Crystallography : Single-crystal X-ray diffraction resolves ambiguous structural features (e.g., regiochemistry of substituents) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.